molecular formula C20H14O10 B1680211 7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid CAS No. 6219-66-5

7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid

Cat. No.: B1680211
CAS No.: 6219-66-5
M. Wt: 414.3 g/mol
InChI Key: RHAXKFFKGZJUOE-UHFFFAOYSA-N
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Description

7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid is a complex organic compound with the molecular formula C20H14O10. It is also known as laccaic acid and is a derivative of anthracene. This compound is notable for its unique structure, which includes multiple hydroxyl and carbonyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

The preparation of 7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the extraction from natural sources such as lac insects. The process includes:

    Extraction from Lac Insects: The lac dye is extracted from the secretion of lac insects. The extraction involves crushing the insect bodies and washing them with water to obtain the dye.

    Chemical Synthesis: The compound can also be synthesized through a series of chemical reactions involving the acetylation and hydroxylation of anthracene derivatives. .

Chemical Reactions Analysis

7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles. .

Scientific Research Applications

7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antioxidant and anti-inflammatory agent.

    Industry: It is used in the production of dyes and pigments for textiles and other materials .

Mechanism of Action

The mechanism of action of 7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, influencing their function and stability .

Comparison with Similar Compounds

7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid can be compared with other anthracene derivatives such as:

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

6219-66-5

Molecular Formula

C20H14O10

Molecular Weight

414.3 g/mol

IUPAC Name

7-acetyl-6-ethyl-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid

InChI

InChI=1S/C20H14O10/c1-3-6-9(5(2)21)17(25)14-13(15(6)23)16(24)7-4-8(22)11(19(27)28)12(20(29)30)10(7)18(14)26/h4,22-23,25H,3H2,1-2H3,(H,27,28)(H,29,30)

InChI Key

RHAXKFFKGZJUOE-UHFFFAOYSA-N

SMILES

CCC1=C(C(=C2C(=C1O)C(=O)C3=CC(=C(C(=C3C2=O)C(=O)O)C(=O)O)O)O)C(=O)C

Canonical SMILES

CCC1=C(C(=C2C(=C1O)C(=O)C3=CC(=C(C(=C3C2=O)C(=O)O)C(=O)O)O)O)C(=O)C

Appearance

Solid powder

6219-66-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(4-dimethylaminophenylazo) beta-lactoside
lac dye
lac resin, C.I. natural red 25
laccaic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid
Reactant of Route 2
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid
Reactant of Route 3
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid
Reactant of Route 4
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid
Reactant of Route 5
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid
Reactant of Route 6
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid

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